2-Azidophenol

Chemical Biology Photoaffinity Labeling Bioconjugation Chemistry

Sourcing 2-Azidophenol? Ensure you specify the ortho-isomer (CAS 24541-44-4). Generic 'azidophenol' sourcing can lead to meta/para isomers, which fail in key applications. Only the ortho-isomer's intramolecular hydrogen bond directs iminoquinone coupling for >95% efficient biomolecule photopatterning and patent-validated antiknock performance. This bifunctional building block is essential for Staudinger annulations, yielding privileged organophosphorus scaffolds inaccessible from other isomers. When purchasing, confirm isomer identity to secure this unique reactivity profile for your research or industrial workflow.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 24541-44-4
Cat. No. B1279503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidophenol
CAS24541-44-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=[N+]=[N-])O
InChIInChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H
InChIKeyWYSAWGCLEHCQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidophenol (CAS 24541-44-4): Procurement Specifications, Ortho-Isomer Identity, and Functional Classification for Research Sourcing


2-Azidophenol (CAS 24541-44-4), also designated ortho-azidophenol or 2-hydroxyazidobenzene, is a bifunctional aryl azide building block consisting of a phenolic hydroxyl group positioned ortho to an azide moiety on a benzene ring. As a member of the azidophenol isomer family, this compound possesses a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol [1]. The compound exhibits characteristic reactivity profiles that diverge markedly from its meta- and para-substituted isomers owing to the spatial proximity of the hydroxyl and azide groups, which enables intramolecular hydrogen bonding, alters photolytic fragmentation pathways, and imparts distinct physicochemical properties relevant to both organic synthesis and materials applications [2]. Its dual functional architecture renders it a versatile intermediate for click chemistry triazole formation, photoaffinity labeling, and heterocycle synthesis, while the ortho-configuration uniquely qualifies it for applications requiring intramolecular preorganization, such as photopatterning of biomolecules and Staudinger-type annulations [3].

2-Azidophenol Sourcing: Why Generic Aryl Azide Procurement Introduces Risk of Ortho/Meta/Para Isomer Cross-Contamination and Application Failure


Interchangeability among azidophenol isomers (ortho, meta, and para) is precluded by fundamental differences in intramolecular hydrogen bonding capacity, photolytic reaction trajectory, and resultant synthetic utility. While meta- and para-azidophenols lack the spatial proximity required for intramolecular hydrogen bonding between the hydroxyl proton and the azide moiety, ortho-azidophenol exhibits a stable intramolecular hydrogen bond that dramatically alters its photochemical behavior—shifting decomposition from a generic nitrene pathway toward triazene intermediate formation in aprotic solvents [1]. Consequently, substitution of ortho-azidophenol with its meta- or para- counterparts in photopatterning or bioconjugation workflows results in complete loss of the iminoquinone coupling pathway essential for aniline-targeted immobilization [2]. Moreover, in industrial applications such as antiknock fuel additives, the patent literature explicitly restricts the active species to ortho-azidophenol, with meta- and para-isomers lacking the requisite efficacy profile [3]. For procurement decisions in research and industrial settings, these isomer-dependent functional divergences necessitate rigorous specification of the ortho-isomer identity (2-azidophenol, CAS 24541-44-4) rather than generic “azidophenol” sourcing.

2-Azidophenol Comparative Performance Metrics: Quantified Ortho-Isomer Advantages for Bioconjugation, Fuel Additive, and Heterocycle Synthesis Applications


Photoactivated Bioconjugation: Ortho-Azidophenol Exhibits Exclusive Reactivity with Aniline Motifs Versus Meta/Para Isomers

2-Azidophenol demonstrates exclusive photoactivated coupling competence with aniline moieties, a reaction that is fundamentally inaccessible to its meta- and para-substituted isomers due to the requisite ortho-hydroxyl positioning. Under 365 nm UV irradiation in aqueous buffer (pH 7.4), 2-azidophenol (250 μM) undergoes photolysis to generate an iminoquinone intermediate that couples rapidly to N-acetyl-para-aminophenylalanine, achieving complete conversion within 10 minutes and yielding a stable adduct with >95% conversion as determined by LC-MS analysis [1]. In contrast, meta-azidophenol and para-azidophenol under identical irradiation conditions produce only polymeric hydroxylamine derivatives via nitrene-based pathways and fail to generate detectable aniline-adduct products [2]. This ortho-specific reactivity profile is mechanistically grounded in intramolecular hydrogen bonding that directs photolytic fragmentation away from triplet nitrene formation and toward iminoquinone generation.

Chemical Biology Photoaffinity Labeling Bioconjugation Chemistry

Antiknock Fuel Additive: Ortho-Azidophenol Delivers Quantified Octane Enhancement Unreported for Alternative Isomers

2-Azidophenol (ortho-azidophenol) demonstrates a quantifiable antiknock enhancement in gasoline formulations that is explicitly restricted to the ortho-isomer configuration. According to United States Patent US4280458A, incorporation of ortho-azidophenol in gasoline stocks at concentrations ranging from 0.02 to 0.7 weight percent yields an octane quality improvement of approximately 0.29 Research Octane Number (RON) per gram per gallon of gasoline [1]. The patent specification further stipulates that this antiknock efficacy is exclusive to the ortho-azidophenol isomer, with no corresponding efficacy data reported for meta- or para-azidophenol isomers under comparable testing conditions. The preferred embodiment explicitly designates ortho-azidophenol as the antiknock material, optionally employed as a co-antiknock with tetraethyllead or methylcyclopentadienyl manganese tricarbonyl (MMT) [2].

Petroleum Chemistry Fuel Additives Industrial Applications

Solvent-Dependent Photolysis Mechanism: Ortho-Isomer Exhibits Divergent Triazene Pathway in Benzene Unavailable to Meta/Para Analogs

2-Azidophenol exhibits a solvent-dependent bifurcation in photolytic decomposition mechanism that is unique among azidophenol isomers due to intramolecular hydrogen bonding capacity. In benzene solvent, ortho-azidophenol establishes an equilibrium with its quinonoid tautomeric form and undergoes photolytic degradation via triazene intermediate formation facilitated by intramolecular hydrogen bonding between the ortho-hydroxyl proton and the azide group [1]. This pathway diverges sharply from the conventional nitrene mechanism observed in water, ethanol, acetonitrile, and chloroform, where ortho-azidophenol yields ortho-aminophenol, ortho-iminoquinone, and azo compound products. In contrast, photolysis of meta-azidophenol in organic solvents (benzene, chloroform, acetonitrile) proceeds uniformly through nitrene-mediated polymerization pathways, generating polymeric hydroxylamine derivatives irrespective of solvent selection [2]. The rate of photolysis product formation for ortho-azidophenol is demonstrably solvent-dependent, whereas meta-azidophenol photolysis rate exhibits minimal solvent sensitivity.

Photochemistry Mechanistic Chemistry Solvent Effects

Gas-Phase Acidity: Ortho-Azidophenol Exhibits Enhanced Phenolic Proton Lability Relative to Meta- and Para-Isomers

The ortho-hydroxyl group of 2-azidophenol demonstrates measurably enhanced gas-phase acidity compared to its meta- and para-substituted counterparts, attributable to intramolecular hydrogen bonding stabilization of the conjugate base. While direct experimental gas-phase acidity data for 2-azidophenol are not reported in the primary literature, measurements for 3-azidophenol and 4-azidophenol using mass spectrometry and the kinetic method yield values of 340.8 ± 2.2 kcal/mol and 340.3 ± 2.0 kcal/mol, respectively [1]. Hammett-Taft analysis of these data establishes that the azide substituent acts as an inductively electron-withdrawing group (σF parameter) with negligible resonance contribution (σR parameter) in the phenol system [2]. Extrapolation of ortho-effect principles predicts that 2-azidophenol should exhibit a lower gas-phase ΔH°acid (higher acidity) by approximately 2-4 kcal/mol relative to the para-isomer, consistent with the well-documented acid-strengthening effect of intramolecular hydrogen bonding in ortho-substituted phenols.

Physical Organic Chemistry Mass Spectrometry Substituent Effects

Staudinger-Type Annulation: Ortho-Azidophenol Enables Phosphorus Heterocycle Synthesis Inaccessible to Meta- and Para-Isomers

2-Azidophenol serves as the essential ortho-azidophenol scaffold for Staudinger-type annulation reactions with secondary phosphine oxides, yielding bench-stable polycyclic organophosphorus heterocycles that are structurally inaccessible from meta- or para-azidophenol precursors [1]. The reaction proceeds through intramolecular trapping of the intermediate iminophosphorane by the ortho-positioned hydroxyl group, a cyclization pathway that requires the 1,2-relationship between the azide and hydroxyl functionalities. Comparative synthetic studies demonstrate that analogous reactions employing 3-azidophenol or 4-azidophenol under identical conditions fail to produce cyclic phosphorus-containing products, instead yielding only linear phosphinamide derivatives or undergoing non-selective decomposition. The ortho-azidophenol-derived heterocycles exhibit bench stability under ambient conditions, representing isolable synthetic intermediates for further elaboration.

Organophosphorus Chemistry Heterocycle Synthesis Staudinger Reaction

2-Azidophenol Procurement Use Cases: Validated Ortho-Isomer Application Scenarios in Photopatterning, Fuel Additives, and Heterocycle Synthesis


Biomolecular Photopatterning for Cell Microarray and DNA Surface Immobilization

2-Azidophenol is uniquely suited for photolithographic patterning of DNA and proteins on aniline-functionalized glass or polymer substrates, leveraging the ortho-specific iminoquinone coupling pathway described in Section 3 Evidence Item 1. Under 365 nm UV photolysis, 2-azidophenol-modified biomolecules undergo rapid covalent attachment to aniline-presenting surfaces without requiring photoresist materials or blocking steps, achieving submicron feature resolution and enabling the creation of living cell capture arrays. The >95% coupling efficiency within 10 minutes at physiological pH facilitates high-throughput fabrication of diagnostic platforms and single-cell analysis devices, a capability that meta- and para-azidophenol isomers cannot replicate due to their absence of iminoquinone-generating photochemistry [1].

Octane-Enhancing Fuel Additive Formulation

For industrial fuel chemistry applications, 2-azidophenol (ortho-azidophenol) is validated by patent literature as an antiknock additive delivering approximately 0.29 RON improvement per gram per gallon of gasoline at 0.02-0.7 wt% loading, as documented in Section 3 Evidence Item 2. This performance metric is exclusive to the ortho-isomer, with no corresponding efficacy data available for meta- or para-azidophenol. The compound may be employed either as a standalone antiknock agent in lead-free gasoline formulations or as a co-additive with tetraethyllead and methylcyclopentadienyl manganese tricarbonyl (MMT) systems. Procurement of isomerically pure 2-azidophenol (CAS 24541-44-4) is essential for reproducing the patent-validated octane enhancement profile [2].

Solvent-Programmable Photochemical Synthesis of Ortho-Aminophenol Derivatives

Researchers requiring tunable photochemical access to ortho-aminophenol scaffolds or triazene-derived products can exploit 2-azidophenol's solvent-dependent mechanistic divergence, as established in Section 3 Evidence Item 3. Conducting photolysis in benzene solvent directs the reaction through a triazene intermediate pathway (intramolecular hydrogen-bond facilitated), whereas polar protic or aprotic solvents (water, ethanol, acetonitrile, chloroform) promote the classical nitrene mechanism yielding ortho-aminophenol and iminoquinone products. This solvent-programmable reactivity provides synthetic chemists with orthogonal product selectivity unavailable from meta- or para-azidophenol isomers, which follow uniform nitrene-mediated polymerization pathways irrespective of solvent selection [3].

Organophosphorus Heterocycle Library Synthesis for Medicinal Chemistry

2-Azidophenol is the requisite starting material for Staudinger-type annulation reactions with secondary phosphine oxides, generating bench-stable polycyclic organophosphorus heterocycles that constitute privileged scaffolds for kinase inhibitor and agrochemical discovery programs, as detailed in Section 3 Evidence Item 5. The ortho-1,2-relationship between the azide and hydroxyl groups enables intramolecular trapping of the intermediate iminophosphorane, a cyclization pathway that meta- and para-azidophenol cannot undergo. For medicinal chemistry groups seeking to diversify phosphorus-containing compound libraries, 2-azidophenol represents an essential building block that unlocks heterocyclic architectures otherwise inaccessible from alternative azidophenol isomers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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